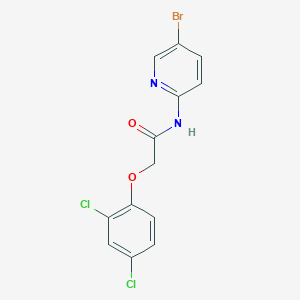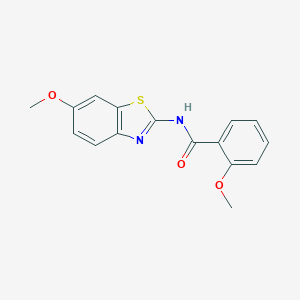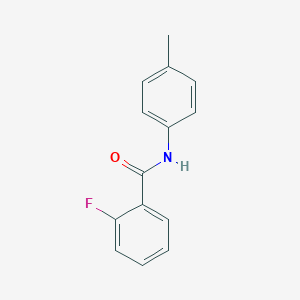![molecular formula C22H15ClN2O3 B246198 N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 1999 by the pharmaceutical company Bayer AG and has since been the subject of numerous scientific research studies.
Mechanism of Action
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This leads to the suppression of NF-κB-mediated gene expression, which is involved in the regulation of immune responses, inflammation, and cell survival. In addition, N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been shown to inhibit the activity of STAT3 and JAK2/STAT3, which are involved in the regulation of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the suppression of inflammation. It has also been shown to modulate the expression of several genes involved in these processes, including cytokines, chemokines, and growth factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 is its specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration in experimental settings.
Future Directions
There are many potential future directions for research on N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082, including the development of more potent and selective inhibitors of the IKK complex, the investigation of its effects on other signaling pathways, and the exploration of its therapeutic potential in a variety of diseases. Additionally, further studies are needed to better understand the mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 involves several steps, including the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This is then reacted with 3-aminophenylboronic acid to form the intermediate 3-(3-chlorobenzoyl)aminophenylboronic acid. The final step involves the reaction of this intermediate with 1-benzofuran-2-carboxylic acid to form N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082.
Scientific Research Applications
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several important signaling pathways, including NF-κB, STAT3, and JAK2/STAT3, which play critical roles in the development and progression of these diseases.
properties
Molecular Formula |
C22H15ClN2O3 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-7-3-6-15(11-16)21(26)24-17-8-4-9-18(13-17)25-22(27)20-12-14-5-1-2-10-19(14)28-20/h1-13H,(H,24,26)(H,25,27) |
InChI Key |
DWBPSGLGFNILQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)


